4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
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Overview
Description
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic organic compound that features a triazole ring substituted with hydroxyphenyl and methoxyphenol groups
Preparation Methods
The synthesis of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Substitution Reactions: The hydroxyphenyl and methoxyphenol groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Scientific Research Applications
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: The compound is investigated for its antioxidant properties and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .
Comparison with Similar Compounds
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can be compared with similar compounds such as:
4-Hydroxyphenylpyruvic Acid: This compound shares the hydroxyphenyl group but differs in its overall structure and biological activity.
3-((4-Hydroxyphenyl)amino)propanoic Acid: This compound has a similar hydroxyphenyl group but features an amino group instead of the triazole ring.
4-Hydroxyphenyl Sulfone: This compound contains a sulfone group and is used in different applications compared to the triazole derivative.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H13N3O3/c1-21-13-8-10(4-7-12(13)20)15-16-14(17-18-15)9-2-5-11(19)6-3-9/h2-8,19-20H,1H3,(H,16,17,18) |
InChI Key |
ZMSYRKYDJMBKBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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